molecular formula C3H8NdO B100872 2-propanol, neodymium(3+) salt CAS No. 19236-15-8

2-propanol, neodymium(3+) salt

Cat. No.: B100872
CAS No.: 19236-15-8
M. Wt: 204.34 g/mol
InChI Key: JIBCRVTUFVJYSB-UHFFFAOYSA-N
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Description

Neodymium(III) isopropoxide (CAS: 19236-15-8) is a rare earth metal alkoxide with the molecular formula Nd(OCH(CH3)2)3. It is a purple crystalline solid with a melting point exceeding 300°C . This compound is highly reactive, moisture-sensitive, and typically handled under inert conditions. Its primary applications include catalysis in organic synthesis and sol-gel processing for advanced materials, such as bioactive glasses, photocatalysts, and doped metal oxides .

Properties

CAS No.

19236-15-8

Molecular Formula

C3H8NdO

Molecular Weight

204.34 g/mol

IUPAC Name

neodymium;propan-2-ol

InChI

InChI=1S/C3H8O.Nd/c1-3(2)4;/h3-4H,1-2H3;

InChI Key

JIBCRVTUFVJYSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)O.[Nd]

Pictograms

Flammable; Corrosive; Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Neodymium(III) isopropoxide can be synthesized through the reaction of neodymium(III) chloride with sodium isopropoxide in isopropyl alcohol. The reaction typically involves refluxing the mixture to ensure complete conversion . The resulting product is then purified to obtain high-purity neodymium(III) isopropoxide.

Industrial Production Methods: In industrial settings, the production of neodymium(III) isopropoxide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in bulk and packaged in glass ampules or bottles to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Neodymium(III) isopropoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neodymium(III) isopropoxide is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism by which neodymium(III) isopropoxide exerts its effects is primarily through its role as a catalyst. It facilitates the formation of new bonds between molecules by providing the necessary energy for the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .

Comparison with Similar Compounds

Praseodymium(III) Isopropoxide

  • Molecular Formula : C₉H₂₁O₃Pr
  • Synthesis involves sol-gel methods similar to Nd(III) isopropoxide .
  • Applications : Used in catalysis and material synthesis, though research on its biomedical applications is sparse compared to Nd(III) derivatives .

Gadolinium(III) Isopropoxide

  • Molecular Formula : Gd(OCH(CH3)2)₃
  • Key Properties : High thermal stability; used in high-purity formulations for specialized applications .
  • Applications: Catalysts, pharmaceuticals (e.g., MRI contrast agents), and chemical synthesis. Market reports highlight its growing demand in nanotechnology .

Lanthanum(III) Isopropoxide

  • Molecular Formula : La(OCH(CH3)2)₃
  • Key Properties : Lower cost but reduced catalytic efficiency compared to Nd(III) derivatives.
  • Applications : Primarily in polymer stabilization and glass modification.

Comparative Data Table

Compound Molecular Formula CAS Number Melting Point Key Applications
Neodymium(III) isopropoxide Nd(OCH(CH3)₂)₃ 19236-15-8 >300°C Catalysts, bioactive glass synthesis
Praseodymium(III) isopropoxide C₉H₂₁O₃Pr N/A N/A Catalysis, material synthesis
Gadolinium(III) isopropoxide Gd(OCH(CH3)₂)₃ N/A N/A Pharmaceuticals, nanotechnology
Lanthanum(III) isopropoxide La(OCH(CH3)₂)₃ N/A ~250°C Polymer stabilization, glass modification

Catalytic Performance

  • Nd(III) isopropoxide is pivotal in synthesizing Nd-doped TiO₂ for photocatalysis. In sol-gel processes, it enhances photocatalytic activity under UV light .
  • Pr(III) and Gd(III) isopropoxides are less studied but show promise in niche catalytic reactions, such as asymmetric synthesis .

Optical and Magnetic Properties

  • Nd³⁺-doped materials exhibit near-infrared fluorescence, enabling applications in bioimaging and photothermal therapy. In contrast, Gd³⁺ derivatives are preferred for magnetic resonance imaging (MRI) due to their paramagnetic properties .

Q & A

Q. What are the standard methods for synthesizing and characterizing Neodymium(III) isopropoxide?

Neodymium(III) isopropoxide is typically synthesized via alkoxide exchange reactions, where neodymium chloride reacts with sodium isopropoxide in anhydrous solvents like toluene. Characterization involves:

  • X-ray Diffraction (XRD): To confirm crystallinity and phase purity. Hexagonal structures are common for neodymium oxides, which may inform precursor analysis .
  • Nuclear Magnetic Resonance (NMR): Limited utility due to paramagnetic neodymium, but ligand environments can be inferred indirectly.
  • Elemental Analysis: To verify stoichiometry and purity, especially critical for catalytic applications .

Q. What are the primary applications of Neodymium(III) isopropoxide in polymer research?

It serves as a catalyst in polymerization of dienes (e.g., 1,3-butadiene) and cyclic esters. Key applications include:

  • Coordination-Insertion Mechanisms: Activates monomers via Lewis acid sites, enabling controlled polymer chain growth.
  • Copolymerization: Used with methylaluminoxane (MAO) to synthesize high-cis-1,4-polybutadiene, achieving >95% stereoregularity in optimized conditions .

Q. How should Neodymium(III) isopropoxide be handled and stored to maintain reactivity?

  • Moisture Sensitivity: Store under inert gas (argon/nitrogen) in flame-dried glassware. Exposure to H₂O leads to hydrolysis, forming Nd₂O₃ .
  • Solvent Compatibility: Use anhydrous toluene or THF to prevent side reactions.
  • Safety Protocols: Follow guidelines for rare-earth metal alkoxides, including fume hood use and PPE (gloves, goggles) .

Advanced Research Questions

Q. How can catalytic activity of Neodymium(III) isopropoxide be optimized for copolymerization?

Optimization involves:

  • Co-catalyst Ratios: Adjusting Al/Nd molar ratios (e.g., MAO as co-catalyst) to balance activity and chain termination. Ratios of 20:1–50:1 are common .
  • Solvent Effects: Polar solvents like THF may stabilize intermediates but reduce polymerization rates.
  • Temperature Control: Lower temperatures (e.g., 0–25°C) favor higher stereoselectivity in diene polymerization .

Q. How can contradictions in reported catalytic efficiencies be resolved?

Discrepancies often arise from:

  • Purity Gradients: Impurities (e.g., residual chloride) from synthesis can inhibit activity. Use >99.95% Nd precursors (3N5 grade) for reproducibility .
  • Moisture Contamination: Even trace H₂O degrades catalytic sites. Rigorous drying of solvents/reactors is critical .
  • Kinetic Variability: Use standardized protocols (e.g., fixed Al/Nd ratios, solvent systems) to enable cross-study comparisons .

Q. What computational methods are suitable for modeling Neodymium(III) isopropoxide’s reactivity?

  • Density Functional Theory (DFT): Predicts ligand dissociation energies and active site geometries. Validate with experimental XRD data .
  • Molecular Dynamics (MD): Simulates solvent interactions and polymerization initiation steps. Note that PubChem3D models are unavailable for Nd complexes due to unsupported elements .

Q. How can kinetic data from polymerization reactions be rigorously analyzed?

  • Gel Permeation Chromatography (GPC): Measures molecular weight distributions to assess chain-transfer vs. propagation rates.
  • Differential Scanning Calorimetry (DSC): Monitors thermal transitions linked to polymer microstructure (e.g., cis/trans ratios) .
  • Statistical Modeling: Apply Arrhenius or Eyring equations to derive activation parameters from temperature-dependent data .

Q. What strategies ensure reproducibility in synthesizing Nd-based polymers?

  • Detailed Protocol Documentation: Include exact stoichiometries, solvent drying methods, and reaction timelines .
  • Control Experiments: Test catalyst-free systems to rule out thermal or radical pathways.
  • Collaborative Validation: Share samples with independent labs for cross-verification of molecular weights and stereochemistry .

Methodological Best Practices

  • Data Recording: Maintain lab notebooks with step-by-step procedures, raw data, and anomaly logs (e.g., unexpected precipitates) .
  • Literature Benchmarking: Compare results with prior studies (e.g., Hu et al., 2013) to identify outliers and refine hypotheses .
  • Ethical Reporting: Disclose all experimental variables (e.g., solvent batch, Nd purity) to enable replication .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-propanol, neodymium(3+) salt
Reactant of Route 2
2-propanol, neodymium(3+) salt

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